Product packaging for Dicyclohexylamine nitrate(Cat. No.:CAS No. 3882-06-2)

Dicyclohexylamine nitrate

Cat. No.: B1194762
CAS No.: 3882-06-2
M. Wt: 244.33 g/mol
InChI Key: XTVCLFHZFUWECQ-UHFFFAOYSA-O
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Description

Dicyclohexylamine nitrate, also known as this compound, is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O3 B1194762 Dicyclohexylamine nitrate CAS No. 3882-06-2

Properties

CAS No.

3882-06-2

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

dicyclohexylazanium;nitrate

InChI

InChI=1S/C12H23N.NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h11-13H,1-10H2;/q;-1/p+1

InChI Key

XTVCLFHZFUWECQ-UHFFFAOYSA-O

SMILES

C1CCC(CC1)[NH2+]C2CCCCC2.[N+](=O)([O-])[O-]

Canonical SMILES

C1CCC(CC1)[NH2+]C2CCCCC2.[N+](=O)([O-])[O-]

Other CAS No.

3129-91-7
3882-06-2

Related CAS

101-83-7 (Parent)

Synonyms

cyclohexanamine, N-cyclohexyl-, sulfate (1:1)
dicyclohexylamine
dicyclohexylamine hydrochloride
dicyclohexylamine nitrate
dicyclohexylamine nitrite
dicyclohexylamine phosphate (3:1)
dicyclohexylamine sulfate
dicyclohexylamine sulfate (1:1)
dicyclohexylammonium

Origin of Product

United States

Synthesis and Derivatization of Dicyclohexylamine Nitrate

Precursor Synthesis Methodologies: Dicyclohexylamine (B1670486)

The industrial production of dicyclohexylamine (DCHA) relies on several catalytic hydrogenation routes, each with distinct advantages and challenges. These methods primarily involve the reaction of aniline (B41778) or cyclohexanol (B46403) derivatives under specific temperature, pressure, and catalytic conditions.

Catalytic Hydrogenation Routes of Cyclohexanol and Ammonia (B1221849)

One established method for synthesizing dicyclohexylamine involves the reductive amination of cyclohexanol with ammonia. This process is typically carried out using a cobalt catalyst in a continuous reactor. rsc.org Another approach is the hydrogenation of equimolar amounts of cyclohexanone (B45756) and cyclohexylamine (B46788). chemicalbook.com The catalytic hydrogenation of nitrocyclohexane (B1678964) also presents a potential pathway to produce a range of valuable chemicals, including dicyclohexylamine. rsc.orgrsc.org

The synthesis of cyclohexylamine, a closely related compound and potential intermediate, can be achieved through the catalytic hydrogenation of aniline under elevated pressure, often employing nickel (Ni) and cobalt (Co) catalysts treated with basic oxides. rsc.org For instance, a RANEY®-Co catalyst treated with sodium carbonate and calcium oxide can yield over 96% cyclohexylamine at 503 K and 60 bar. rsc.org Alternatively, cyclohexylamine can be produced from cyclohexanol and ammonia using a cobalt catalyst in a continuous reactor, or through the hydrogenation of cyclohexanone with Ni or Co catalysts. rsc.orgrsc.org A rhodium catalyst can be used for the hydrogenation of phenol (B47542) in the presence of ammonia to yield cyclohexylamine. rsc.org

A proposed reaction mechanism for the reductive amination of cyclohexanone with ammonia involves the initial nucleophilic addition of ammonia to cyclohexanone, followed by dehydration to form cyclohexylimine. koreascience.kr This imine is then hydrogenated to yield cyclohexylamine. koreascience.kr However, the newly formed cyclohexylamine can further react with cyclohexanone to produce N-cyclohexylcyclohexylimine, which upon hydrogenation, results in the formation of dicyclohexylamine as a byproduct. koreascience.kr

Reductive Amination of Cyclohexanone with Ammonia
ReactantsIntermediate(s)Product(s)Byproduct(s)
Cyclohexanone, AmmoniaCyclohexylimine, N-cyclohexylcyclohexylimineCyclohexylamineDicyclohexylamine

Vapor Phase Catalytic Hydrogenation of Aniline

The vapor phase catalytic hydrogenation of aniline is another significant route for producing dicyclohexylamine. chemicalbook.comchemicalbook.com This method is often carried out at elevated temperatures and pressures. chemicalbook.com Various catalysts, including ruthenium, palladium, rhodium, nickel, and cobalt, have been investigated for this process. atamanchemicals.comrsc.orgwikipedia.org

Fractionation of the crude reaction product from this process typically yields cyclohexylamine, unreacted aniline, and a high-boiling residue containing N-phenylcyclohexylamine and dicyclohexylamine. chemicalbook.com While this method can produce dicyclohexylamine, it often results in a mixture where cyclohexylamine is the major product. atamanchemicals.comwikipedia.org

Research has shown that the selectivity for dicyclohexylamine can be influenced by the catalyst composition and support. For instance, using rhodium supported on alumina, the selectivity for dicyclohexylamine was observed to decrease with an increase in metal loading up to 3 wt%, after which it remained steady. rsc.org In contrast, the selectivity for cyclohexylamine remained relatively constant at around 20% across different metal loadings. rsc.org The total conversion of aniline, however, increases with increasing metal loading. rsc.org

Studies on cobalt-based catalysts have indicated that the addition of alkali metal carbonate promoters can impact catalytic performance. While promoters like Li2CO3 and Na2CO3 decrease the catalytic activity for aniline hydrogenation, Na2CO3 was found to significantly enhance the selectivity towards cyclohexylamine and inhibit the formation of by-products such as dicyclohexylamine. bibliotekanauki.plicm.edu.pl

Cascade Hydrogenation Processes and Catalyst Optimization for Dicyclohexylamine Selectivity

Cascade hydrogenation processes, which combine multiple reaction steps in a single pot, offer a more efficient and environmentally friendly approach to synthesizing dicyclohexylamine. researchgate.netrsc.org A notable example is the direct hydrogenation of nitrobenzene (B124822) to dicyclohexylamine. researchgate.net This process is challenging due to the competition between the desired cross-coupling reaction to form dicyclohexylamine and the hydrogenation reaction that leads to byproducts. researchgate.net

Catalyst design plays a crucial role in optimizing the selectivity for dicyclohexylamine in these cascade reactions. Research has demonstrated that tuning the acidity of supported palladium (Pd) catalysts can significantly enhance the cross-coupling reaction. researchgate.net For instance, Pd nanoparticles supported on commercial γ-Al2O3 with moderate acidity showed higher selectivity for dicyclohexylamine compared to catalysts on neutral or strongly acidic supports. researchgate.net The presence of acid sites on the support can promote the coupling reaction, and achieving a matched rate of hydrogenation and cross-coupling is key to high selectivity. researchgate.net

Another innovative approach involves using a bifunctional Pd/MIL-101 catalyst where the selectivity can be controlled by the solvent. acs.org This system can achieve a remarkable 99.1% selectivity to dicyclohexylamine when using an apolar solvent like n-hexane. acs.org The Lewis acid sites within the Pd/MIL-101 catalyst are believed to activate the aromatic ring and accelerate the cross-coupling of the amine. acs.org

Catalyst Systems for Dicyclohexylamine Synthesis
Catalyst SystemReactionKey Finding for DCHA Selectivity
Pd/γ-Al2O3Cascade Hydrogenation of NitrobenzeneModerate acidity of the support enhances cross-coupling. researchgate.net
Pd/MIL-101Hydrogenation of NitrobenzeneUse of an apolar solvent (n-hexane) leads to high selectivity. acs.org
Pd nanoparticles on carbonHydrogenation-Amine Coupling CascadeEfficient for one-pot formation of dicyclohexylamines from nitro derivatives. rsc.org

Solvent Effects on Dicyclohexylamine Synthesis Pathways

The choice of solvent can have a profound impact on the selectivity of dicyclohexylamine synthesis. As highlighted in the previous section, the polarity of the solvent can be a powerful tool to control the reaction pathway. acs.org

In the case of the bifunctional Pd/MIL-101 catalyst used for the hydrogenation of nitrobenzene, a dramatic shift in selectivity is observed when switching between a polar and an apolar solvent. acs.org Using dimethylformamide (DMF), a polar solvent, results in an almost exclusive formation of aniline (99.9% selectivity). acs.org Conversely, employing n-hexane, an apolar solvent, leads to a surprising 99.1% selectivity for dicyclohexylamine. acs.org It is proposed that the solvent's polarity regulates the interaction between the reactants/intermediates and the catalyst surface, thereby dictating the final product. acs.org This solvent-driven control offers a flexible and promising strategy for the selective synthesis of either anilines or dicyclohexylamines. acs.org

Salt Formation Mechanistic Studies: Dicyclohexylamine Nitrate (B79036)

Dicyclohexylamine, being a secondary amine, is a basic compound and readily reacts with acids to form salts. chemicalbook.comatamanchemicals.comchemicalbook.com This property is central to the synthesis of dicyclohexylamine nitrate.

Reaction of Dicyclohexylamine with Nitric Acid in Solution

The formation of this compound occurs through a neutralization reaction between dicyclohexylamine and nitric acid. nih.gov Dicyclohexylamine acts as a Brønsted-Lowry base, accepting a proton (H+) from the nitric acid, which acts as a Brønsted-Lowry acid. This exothermic reaction results in the formation of the dicyclohexylammonium (B1228976) cation and the nitrate anion, which together constitute the ionic salt, dicyclohexylammonium nitrate. nih.govsolubilityofthings.com

The reaction can be carried out in a suitable solvent. The resulting salt, dicyclohexylammonium nitrate, is a white solid. google.com The efficiency of the salt formation can be influenced by factors such as the concentration of the reactants and the temperature of the reaction. For instance, in related processes for producing dicyclohexylammonium nitrite (B80452), controlling the temperature and using a stoichiometric excess of the amine are important considerations to ensure complete reaction and avoid side reactions. google.comgoogle.com

The dicyclohexylammonium nitrate salt is characterized by strong hydrogen bonding interactions due to the ammonium (B1175870) group, which can influence its physical properties like solubility. solubilityofthings.com While it is sparingly soluble in water due to the large nonpolar cyclohexyl groups, it may exhibit better solubility in organic solvents. solubilityofthings.com

Stoichiometric Control and pH Influence on Nitrate Salt Formation

The synthesis of this compound is fundamentally an acid-base neutralization reaction. Dicyclohexylamine (C₁₂H₂₃N) is a strong organic base, while nitric acid (HNO₃) is a strong mineral acid. oecd.orgatamankimya.com The reaction involves the protonation of the nitrogen atom in the amine by the hydrogen ion from the acid, forming the dicyclohexylammonium cation ([C₁₂H₂₃NH]⁺) and the nitrate anion (NO₃⁻).

Precise stoichiometric control is critical for maximizing the yield and purity of the resulting salt. The reaction proceeds in a 1:1 molar ratio. A documented synthesis involves reacting 1 mmol of dicyclohexylamine with 1 mmol of nitric(V) acid. nih.gov Using equimolar amounts of the reactants ensures that neither the acidic nor the basic starting material is in significant excess in the final mixture, which simplifies the subsequent purification steps.

The pH of the reaction medium is a direct consequence of this stoichiometric balance. Initially, the solution of dicyclohexylamine in a solvent like methanol (B129727) is alkaline. As nitric acid is introduced, the pH of the solution decreases. The endpoint of the reaction is reached when the base is completely neutralized, and the pH approaches a neutral value. Monitoring the pH can serve as a method to control the addition of the acid and prevent over-acidification, which could introduce impurities or require additional neutralization steps. In a typical synthesis, dicyclohexylamine is dissolved in methanol, and an aqueous solution of nitric acid is then added and stirred to ensure the reaction completes. nih.gov

Interactive Table 1: Synthesis Parameters for this compound
ParameterValue/ConditionSource
Reactant 1Dicyclohexylamine nih.gov
Reactant 2Nitric(V) acid (1 M solution) nih.gov
Stoichiometric Ratio1:1 (1 mmol Dicyclohexylamine : 1 mmol Nitric Acid) nih.gov
SolventMethanol nih.gov
Reaction Time20 minutes of stirring nih.gov
Reaction TemperatureRoom Temperature nih.gov

Crystallization Kinetics and Controlled Synthesis of this compound Crystals

The controlled synthesis of crystalline this compound relies on managing the crystallization process to produce a solid product with high purity and a well-defined structure. After the neutralization reaction is complete, the this compound salt is present in the solution. The solid crystals are then obtained by inducing crystallization.

A common and effective method for controlled synthesis is slow crystallization from the reaction solution at room temperature. nih.gov In one reported synthesis, the solution was left undisturbed, and large, block-shaped, colorless single crystals suitable for X-ray diffraction analysis were formed over the course of one week. nih.gov This slow rate of formation is indicative of a process governed by nucleation and gradual growth, which is essential for producing large and well-ordered crystals. The kinetics of this process, while not quantitatively detailed in available literature, are implicitly slow, favoring the incorporation of molecules into the crystal lattice in an orderly fashion and excluding impurities, which tend to remain in the solution or "mother liquor."

The morphology of the resulting crystals—in this case, large and block-shaped—is a direct outcome of this controlled process. nih.gov Faster methods, such as rapid cooling or the addition of an anti-solvent, would likely lead to the rapid precipitation of smaller, potentially less pure, polycrystalline material.

Purification Methods and Yield Optimization for this compound

The primary method for purifying this compound is crystallization, which is integral to the synthesis process itself. nih.gov The formation of single crystals from a solution is an inherently purifying process, as the crystal lattice selectively incorporates the target compound.

For further purification, recrystallization can be employed. This involves dissolving the crude crystalline product in a minimum amount of a suitable hot solvent and then allowing it to cool slowly, inducing the formation of new, purer crystals. The choice of solvent is crucial; it should dissolve the compound well at higher temperatures but poorly at lower temperatures. While specific solvents for the recrystallization of this compound are not detailed, general techniques for similar amine salts involve solvents like alcohols or alcohol-water mixtures. google.com After crystallization, the purified product is typically collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

Yield optimization focuses on maximizing the recovery of the solid product. Key factors include:

Stoichiometry: Ensuring the reaction goes to completion by using precise molar ratios of reactants. nih.gov

Solvent Volume: Using a minimal amount of solvent for the reaction and crystallization to ensure the final solution is saturated, promoting a higher recovery of the solid.

Temperature Control: Gradually lowering the temperature during crystallization can maximize the amount of product that crystallizes out of the solution.

Interactive Table 2: Factors Influencing Yield and Purity of this compound
FactorInfluence on YieldInfluence on PurityOptimization Strategy
StoichiometryHighHighUse precise 1:1 molar ratio of dicyclohexylamine to nitric acid. nih.gov
Crystallization RateModerateHighEmploy slow cooling or slow solvent evaporation to allow for large, well-formed crystal growth. nih.gov
WashingLow (can cause minor loss)HighWash filtered crystals with a minimal amount of cold solvent to remove impurities without significant product dissolution. google.com
Mother LiquorHighLowRecycle or concentrate the mother liquor to recover more product in subsequent batches. google.com

Advanced Structural Characterization of Dicyclohexylamine Nitrate

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has provided a definitive look into the three-dimensional structure of dicyclohexylamine (B1670486) nitrate (B79036), elucidating the precise geometry of its constituent ions and the complex network of intermolecular interactions that define its crystalline form. iucr.orgnih.govresearchgate.net

Determination of Molecular Geometry and Conformations of Dicyclohexylammonium (B1228976) Cation and Nitrate Anion

The analysis reveals that the dicyclohexylammonium cation and the nitrate anion form a distinct ion pair. iucr.orgnih.gov In the cation, both cyclohexyl rings adopt a stable chair conformation. iucr.orgnih.govresearchgate.net The exocyclic C—N bonds are positioned in equatorial orientations, which is a sterically favorable arrangement. iucr.orgresearchgate.net

A notable feature of the dicyclohexylammonium cation is the C11—N1—C12 angle, which is 117.34 (12)°. iucr.orgnih.govresearchgate.net This value is significantly larger than the ideal tetrahedral angle, a deviation attributed to the steric hindrance imposed by the two bulky cyclohexane (B81311) rings. iucr.orgnih.govresearchgate.net The N1—C11 and N1—C12 bond lengths are 1.5077 (19) Å and 1.510 (2) Å, respectively. iucr.orgnih.gov

The nitrate (V) anion exhibits slight asymmetry in its bond lengths. The N2—O2 and N2—O3 bond lengths are nearly identical at 1.258 (2) Å and 1.255 (2) Å, respectively. iucr.orgnih.govresearchgate.net In contrast, the N2—O1 bond is shorter, with a length of 1.2353 (18) Å. iucr.orgnih.govresearchgate.net

Table 1: Selected Bond Lengths and Angles for Dicyclohexylamine Nitrate
ParameterValue
Bond Lengths (Å)
N1—C111.5077 (19)
N1—C121.510 (2)
N2—O11.2353 (18)
N2—O21.258 (2)
N2—O31.255 (2)
**Bond Angles (°) **
C11—N1—C12117.34 (12)

Elucidation of Intermolecular Interactions: N—H⋯O and C—H⋯O Hydrogen Bonding Networks

The crystal structure of this compound is stabilized by a robust network of hydrogen bonds. iucr.orgnih.gov A significant interaction is a bifurcated N—H⋯(O,O) hydrogen bond, where the ammonium (B1175870) hydrogen atom simultaneously interacts with two oxygen atoms (O2 and O3) of the nitrate anion, linking the cation and anion into an ion pair. iucr.orgnih.govresearchgate.net

Analysis of Crystal Packing and Supramolecular Architecture

The interplay of the aforementioned hydrogen bonds dictates the crystal packing and results in a layered supramolecular architecture. iucr.orgnih.gov The infinite chains formed by the N1—H2N⋯O2i interactions are further stabilized by C12—H12⋯O3iii contacts. nih.gov These chains are then packed in a parallel fashion through C62—H62A⋯O1ii and C11—H11⋯O1ii interactions, creating layers in the ac plane of the crystal. iucr.orgnih.gov This layered arrangement is a key feature of the supramolecular structure of this compound.

Table 2: Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical formulaC₁₂H₂₄N⁺·NO₃⁻
Formula weight244.33
Crystal systemOrthorhombic
Space groupP n a 2₁
a (Å)8.436 (2)
b (Å)18.682 (5)
c (Å)8.427 (3)
Volume (ų)1328.1 (7)
Z4

Advanced Spectroscopic Investigations

Spectroscopic techniques provide complementary information to X-ray diffraction, offering insights into the vibrational properties and electronic environment of the atoms within this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Bond Strength

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and probing the strength of its intermolecular bonds. The spectra would be expected to show characteristic bands for the N-H and C-H stretching and bending vibrations of the dicyclohexylammonium cation, as well as the vibrational modes of the nitrate anion. The positions and shapes of the N-H stretching bands, in particular, can provide qualitative information about the strength of the N—H⋯O hydrogen bonds. In Raman spectroscopy, the nitrate ion typically exhibits a strong, sharp peak corresponding to its symmetric stretching vibration, which has been observed around 1046 cm⁻¹ in other nitrate-containing compounds. mit.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in both solution and the solid state. ¹H NMR and ¹³C NMR spectra would confirm the presence of the dicyclohexyl groups. The chemical shift of the N-H proton in the ¹H NMR spectrum can be indicative of hydrogen bonding in solution. mdpi.com Solid-state NMR could provide further details about the crystalline environment, including information on polymorphism and the dynamics of the ions within the lattice.

Computational and Theoretical Studies of Dicyclohexylamine Nitrate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the intrinsic properties of a molecule. ampp.org For dicyclohexylamine (B1670486) nitrate (B79036), these calculations would model the dicyclohexylammonium (B1228976) cation and the nitrate anion as a single system to elucidate its electronic structure and energetics.

Detailed research findings from such calculations would typically involve optimizing the molecular geometry to find the lowest energy structure. This process reveals precise bond lengths, bond angles, and dihedral angles. Furthermore, calculations can determine key energetic properties. For instance, the enthalpy of formation can be calculated using methods like isodesmic reactions, which provide a measure of the compound's stability. ampp.org

The electronic properties are described through analysis of the molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. For dicyclohexylamine nitrate, the HOMO would likely be localized on the electron-rich nitrate anion, while the LUMO might be associated with the dicyclohexylammonium cation.

Calculations also yield the distribution of electrostatic potential on the molecular surface. This mapping is vital for understanding how the molecule interacts with its environment, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions that govern intermolecular interactions.

Table 1: Representative Data from Quantum Chemical Calculations This table presents typical data that would be generated from DFT calculations on this compound. The values are illustrative.

Calculated PropertyRepresentative ValueSignificance
Enthalpy of Formation (gas-phase)-350 to -450 kJ/molIndicates thermodynamic stability of the compound.
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy+1.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap8.0 eVSuggests high kinetic stability.
Dipole Moment8 - 12 DebyeIndicates a highly polar molecule, influencing solubility.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into its conformational flexibility and its behavior in a solvent, mimicking real-world conditions. nih.gov

The dicyclohexylamine cation possesses significant conformational freedom due to the two cyclohexane (B81311) rings. MD simulations can explore the potential energy surface of the cation to identify stable conformers and the energy barriers for conversion between them. epdf.pub This is crucial for understanding how the cation might orient itself in a crystal lattice or interact with other molecules in solution.

When simulating the compound in a solvent like water, MD can reveal details about the solvation process. It tracks the interactions between the dicyclohexylammonium cation and nitrate anion with solvent molecules, showing how solvation shells form. This analysis helps explain the compound's solubility and how it behaves in an aqueous environment. The simulations provide a dynamic picture of how the ions may associate or dissociate in solution, governed by the interplay of ion-ion, ion-solvent, and solvent-solvent interactions. nih.govsciencedaily.com

Table 2: Illustrative Output from Molecular Dynamics Simulations This table shows the type of data obtained from MD simulations to analyze the behavior of this compound in an aqueous solution.

Simulation ParameterIllustrative FindingImplication
Radial Distribution Function g(r)Peak for water oxygen around N-H at 2.8 ÅStrong hydrogen bonding between cation and water.
Peak for water hydrogen around nitrate oxygen at 2.5 ÅStrong hydration of the nitrate anion.
Mean Square Displacement (MSD)Linear increase with timeIndicates diffusive behavior of the ions in solution.
Conformational AnalysisChair-chair conformation is predominant for the cationReveals the most stable 3D structure in solution.

Prediction and Validation of Intermolecular Interactions in Crystal Lattices

The arrangement of ions in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. Computational methods can predict and analyze these interactions, offering a rationale for the observed crystal structure and its physical properties.

Techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions. The Hirshfeld surface maps different types of atomic contacts across the molecular surface, and the corresponding 2D "fingerprint plots" provide a summary of these interactions, allowing for a quantitative comparison of different contact types (e.g., H...O, H...H, C...H). acs.org This analysis can validate the predicted crystal packing and help understand phenomena like polymorphism, where a compound can exist in multiple crystalline forms. uva.nl

Theoretical Frameworks for Nitrate Anion Lewis Acidity and Interactions

While anions are typically considered Lewis bases (electron donors), recent computational studies have revealed that the nitrate anion (NO₃⁻) can exhibit counterintuitive Lewis acidic (electron acceptor) behavior. This finding is critical for a complete understanding of this compound's chemistry.

In the context of this compound, the strong electrostatic interaction with the dicyclohexylammonium cation helps to dampen the nitrate's charge. Computational models, such as those calculating the Molecular Electrostatic Potential (MEP), can visualize this effect, showing a region of less negative or even slightly positive potential on the nitrogen atom. This site can then act as a Lewis acid, forming non-covalent interactions with Lewis bases. Surveys of crystallographic databases have provided experimental support for this theory, showing geometric arrangements consistent with this type of "π-hole bonding." uva.nl This theoretical framework suggests that the interactions within the this compound crystal may be more complex than simple ion pairing, potentially involving these directional, non-covalent interactions centered on the nitrate's nitrogen atom.

Table 3: Compound Names

Compound Name
This compound
Dicyclohexylamine
Dicyclohexylammonium
Aniline (B41778)
Cyclohexanone (B45756)
Fumagillin (B1674178)
Spermidine
Benzotriazole
Tolyltriazole

Reactivity and Mechanistic Investigations of Dicyclohexylamine Nitrate

Thermal Decomposition Pathways and Mechanistic Intermediates

The thermal stability and decomposition of ammonium (B1175870) salts with oxidizing anions are critical for understanding their safe handling and application. While specific studies detailing the complete thermal decomposition pathway of dicyclohexylamine (B1670486) nitrate (B79036) are not extensively documented in publicly available literature, the mechanism can be inferred from the behavior of analogous compounds, such as other ammonium nitrates.

The primary step in the thermal decomposition of salts of volatile amines and acids is often dissociation. For dicyclohexylamine nitrate, this would involve a proton transfer from the dicyclohexylammonium (B1228976) cation to the nitrate anion, leading to the formation of dicyclohexylamine and nitric acid.

Equation 1: Initial Dissociation

(C₆H₁₁)₂NH₂⁺NO₃⁻(s) ⇌ (C₆H₁₁)₂NH(g) + HNO₃(g)

This initial endothermic dissociation is reversible. However, under sustained heating, the decomposition products, particularly the strong oxidizing agent nitric acid, will undergo further, often exothermic, reactions. Nitric acid itself is subject to thermal decomposition, especially at elevated temperatures, yielding nitrogen dioxide, oxygen, and water.

Equation 2: Nitric Acid Decomposition

4 HNO₃ → 4 NO₂(g) + O₂(g) + 2 H₂O(g)

Photochemical Reactivity and Degradation Mechanisms

The photochemical reactivity of this compound is determined by the ability of its constituent ions to absorb ultraviolet (UV) or visible light. The dicyclohexylammonium cation, being a saturated amine salt, does not possess chromophores that absorb significantly in the near-UV or visible spectrum and is therefore not expected to undergo direct photolysis.

The nitrate anion (NO₃⁻), however, is known to absorb UV radiation. The photolysis of nitrate ions in aqueous solution can lead to the formation of reactive species, including nitrite (B80452) ions (NO₂⁻) and hydroxyl radicals (•OH).

Equation 3: Photolysis of Nitrate Anion

NO₃⁻ + hν → NO₂⁻ + O

O + H₂O → 2 •OH

These photochemically generated species, particularly the highly reactive hydroxyl radical, can then initiate the degradation of the dicyclohexylammonium cation. The reaction of hydroxyl radicals with organic molecules typically involves hydrogen abstraction, leading to the formation of a carbon-centered radical. This radical can then undergo further reactions, such as oxidation, ultimately leading to the breakdown of the cyclohexyl rings.

Reactions with Specific Chemical Species and Role in Chemical Transformations

The primary and most well-documented role of dicyclohexylamine and its salts, including the nitrate, is as a volatile corrosion inhibitor (VCI) or vapor phase inhibitor (VPI) researchcommons.org. The mechanism of action relies on the volatility of the compound, which allows it to vaporize from a solid source and subsequently adsorb onto metal surfaces, forming a thin, protective film.

This protective layer functions by inhibiting the electrochemical processes of corrosion:

Anodic Inhibition: The inhibitor can slow the dissolution of the metal (the anodic reaction). Passivating inhibitors, which include oxidizing anions like nitrites and nitrates, promote the formation of a stable oxide layer on the metal surface uv.mx. The nitrate ion in this compound can contribute to this effect.

Cathodic Inhibition: The inhibitor can also slow the cathodic reaction (typically the reduction of oxygen or hydrogen ions). The amine component, upon adsorption, can block cathodic sites on the metal surface uv.mx.

Beyond its role in corrosion inhibition, this compound is a salt of a secondary amine. The free amine, if liberated from the salt, can undergo reactions typical of secondary amines, such as N-alkylation, acylation, and nitrosation (though direct reaction with nitrous acid to form a nitrosamine (B1359907) is a known reaction for secondary amines, it is distinct from its existence as a nitrate salt) google.com. However, the use of this compound as a reagent in organic synthesis is not a common application. Its primary utility is derived from its physical and electrochemical properties as a volatile corrosion inhibitor.

Supramolecular Chemistry and Crystal Engineering with Dicyclohexylamine Nitrate

Design and Synthesis of Cocrystals and Multi-component Salts

The design and synthesis of cocrystals and multi-component salts are central to crystal engineering, allowing for the modification of the physicochemical properties of solid materials. While specific examples of cocrystals or multi-component salts featuring dicyclohexylamine (B1670486) nitrate (B79036) as a primary component are not extensively documented in publicly available research, the principles of their formation can be extrapolated from general methodologies. The synthesis of such systems typically relies on non-covalent interactions, such as hydrogen bonding, to bring together two or more different molecular entities in a crystalline lattice.

Common methods for the preparation of cocrystals and multi-component salts that could be applicable to dicyclohexylamine nitrate include:

Solution Crystallization: This technique involves dissolving stoichiometric amounts of the components in a suitable solvent, followed by slow evaporation to promote the formation of high-quality single crystals. The choice of solvent is crucial as it must facilitate the dissolution of all components.

Grinding (Mechanochemistry): This solid-state method involves the physical grinding of the components together, sometimes with the addition of a small amount of a liquid activating agent (liquid-assisted grinding). This technique is often environmentally friendly and can produce novel crystalline phases not accessible from solution.

Slurry Crystallization: In this method, a suspension of the starting materials is stirred in a solvent in which they are sparingly soluble. The system eventually equilibrates to form the most thermodynamically stable crystalline phase.

The success of forming a cocrystal or multi-component salt with this compound would depend on the selection of a suitable co-former that can establish robust supramolecular synthons with either the dicyclohexylammonium (B1228976) cation or the nitrate anion.

Role of Dicyclohexylammonium Cation and Nitrate Anion in Directed Self-Assembly

Crystal Structure and Intermolecular Interactions:

In the molecular salt, with the chemical formula C12H24N+·NO3−, the dicyclohexylammonium cation adopts a conformation where both cyclohexyl rings are in a chair form, and the exocyclic C-N bonds are in equatorial positions. researchgate.netnih.gov This sterically demanding cation is pivotal in the crystal packing.

The primary interaction governing the association between the cation and the anion is a bifurcated N-H⋯(O,O) hydrogen bond. researchgate.netnih.gov This interaction involves the hydrogen atom of the secondary amine in the cation and two oxygen atoms of the nitrate anion. Further stabilization of the ion pairs is achieved through C-H⋯O hydrogen bonds, which link the ion pairs to form layers within the crystal lattice. researchgate.netnih.gov

Interaction Type Donor Acceptor Role in Self-Assembly
Bifurcated Hydrogen BondN-H (Dicyclohexylammonium)O,O (Nitrate)Links the cation and anion to form a primary ion pair.
Hydrogen BondC-H (Dicyclohexylammonium)O (Nitrate)Connects the ion pairs into extended layered structures.

Anion Recognition and Sensing Strategies Involving the Nitrate Moiety

While the nitrate anion in this compound is integral to its crystal structure, its potential role in anion recognition and sensing applications has not been specifically explored in available literature. However, the principles of anion recognition can be discussed in the context of the nitrate moiety. Anion recognition chemistry focuses on the design of receptors that can selectively bind to specific anions. This is often achieved through hydrogen bonding, electrostatic interactions, or Lewis acid-base interactions.

In a hypothetical scenario, the dicyclohexylammonium cation could be part of a more complex receptor designed to bind other anions. The nitrate anion, in this case, would act as a counter-ion. For a sensing application to be developed, a signaling mechanism would need to be incorporated, such as a change in fluorescence or color upon the displacement of the nitrate anion by a target anion.

Strategies for anion sensing often involve:

Indicator Displacement Assays: A receptor is pre-complexed with a colored or fluorescent indicator anion. The target anion, upon binding to the receptor, displaces the indicator, leading to a measurable change in the optical properties of the solution.

Direct Sensing: The receptor itself contains a chromophore or fluorophore that experiences a change in its electronic environment upon anion binding, resulting in a direct optical response.

The development of an anion sensor based on a dicyclohexylammonium scaffold would require significant synthetic modification to incorporate appropriate recognition sites and signaling units.

Exploration of Advanced Material Applications Based on Supramolecular Architectures (e.g., Gelling Agents)

The ability of molecules to self-assemble into extended fibrous networks can lead to the formation of supramolecular gels. These materials have potential applications in areas such as drug delivery, tissue engineering, and environmental remediation. While there is no specific research demonstrating the use of this compound as a gelling agent, studies on related dicyclohexylammonium salts provide insight into this possibility.

It has been noted that dicyclohexylammonium carboxylate salts have been investigated as low molecular weight gelators. In these systems, the self-assembly process is driven by a combination of hydrogen bonding involving the carboxylate group and van der Waals interactions between the cyclohexyl rings. The formation of a fibrous network entraps the solvent, leading to gelation.

For this compound to function as a gelling agent, it would need to self-assemble into a three-dimensional network capable of immobilizing a solvent. The hydrogen bonding capabilities of the nitrate anion, in concert with the hydrophobic interactions of the dicyclohexylammonium cation, could potentially drive such an assembly in a suitable organic solvent. However, the specific balance of intermolecular forces required for gelation is delicate and would need to be determined experimentally. The exploration of this compound in this context remains an area for future research.

Advanced Analytical Methodologies for Dicyclohexylamine Nitrate Research

Chromatographic Techniques for Trace Analysis and Purity Profiling.

Chromatographic techniques are indispensable for the separation and quantification of dicyclohexylamine (B1670486) nitrate (B79036) and its related substances, especially at trace levels. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of dicyclohexylamine and its salts. A study on the determination of dicyclohexylamine in honey utilized a C18 analytical column to achieve chromatographic resolution. oup.com Similarly, for the analysis of the nitrate component, HPLC methods developed for nitrate and nitrite (B80452) in various matrices can be adapted. For instance, a simple and rapid HPLC method with UV detection has been developed for determining nitrate and nitrite levels, which could be applicable for the analysis of the nitrate salt of dicyclohexylamine. wikipedia.org

Key parameters for HPLC analysis of dicyclohexylamine nitrate often include:

Stationary Phase: C18 or other suitable reversed-phase columns.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). oup.comindustryarc.com The pH of the mobile phase can be adjusted to ensure optimal separation and peak shape.

Detection: UV detection is suitable for the nitrate ion, typically around 220 nm. chemicalbook.comyoutube.com For dicyclohexylamine, which lacks a strong chromophore, a detector such as a charged aerosol detector (CAD) or mass spectrometer is necessary for sensitive detection.

Gas Chromatography (GC):

GC is another powerful technique for the analysis of volatile and semi-volatile compounds like dicyclohexylamine. For the analysis of this compound, a derivatization step to convert the non-volatile salt into a volatile derivative may be necessary. Alternatively, the analysis can focus on the dicyclohexylamine cation after appropriate sample preparation. The purity of dicyclohexylamine can be determined by GC, with specifications often requiring a purity of 99.0% or higher. delpharm.com

A study on the GC-MS analysis of biological nitrate and nitrite utilized pentafluorobenzyl bromide for derivatization, a technique that could potentially be adapted for the nitrate component of this compound. massbank.eu

Data Table: Chromatographic Conditions for Related Analytes

AnalyteMethodStationary PhaseMobile Phase/Carrier GasDetectionReference
DicyclohexylamineLC-MS/MSC18Water with ammonium formate (B1220265) and acetonitrileMS/MS oup.com
DicyclohexylamineLC-MS/MSAqueous Normal PhaseWater with ammonium formate and acetonitrile/waterESI-MS/MS industryarc.com
NitrateHPLCNot specified0.01 M octylammonium orthophosphate in 30% (v/v) methanol (B129727) (pH 7.0)UV wikipedia.org
Nitrate & NitriteHPLCEclipse plus C8Methanol: water (1:4) with N-Octyl amine (pH 3-4)UV (220 nm) youtube.com
DicyclohexylamineGCNot specifiedNot specifiedNot specified delpharm.com

High-Resolution Mass Spectrometry for Structural Confirmation and Transformation Product Identification.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal structural confirmation of this compound and the identification of its potential transformation products. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation between isobaric species.

Structural Confirmation:

The molecular formula of this compound is C12H24N2O2, with a monoisotopic mass of 228.1838 g/mol . HRMS can confirm this elemental composition with a high degree of accuracy, typically within a few parts per million (ppm). The fragmentation pattern of the dicyclohexylamine cation in the mass spectrometer provides further structural information. Under electron ionization, amines often undergo α-cleavage, where the bond adjacent to the nitrogen atom is broken. For dicyclohexylamine, this would involve the cleavage of a C-C bond in one of the cyclohexyl rings. A common fragmentation pathway for cyclic amines can also involve the loss of ethene or other small neutral molecules.

A mass spectrum of N-nitroso dicyclohexylamine, a related compound, is available and can provide insights into potential fragmentation pathways. massbank.eu The mass spectrum of dicyclohexylamine itself shows a molecular ion peak at m/z 181. chemicalbook.com

Identification of Transformation Products:

Dicyclohexylamine can undergo various transformations, such as dehydrogenation, leading to the formation of products like N-cyclohexylidenecyclohexanamine and N-phenylcyclohexylamine. researchgate.net These transformation products can be identified by HRMS through accurate mass measurements of their molecular ions and the interpretation of their fragmentation patterns. For instance, the dehydrogenation product N-cyclohexylidenecyclohexanamine would have a molecular weight two mass units less than dicyclohexylamine.

Data Table: HRMS Data for Dicyclohexylamine and Potential Transformation Products

CompoundMolecular FormulaExact Mass ( g/mol )Key Fragmentation Ions (m/z)
DicyclohexylamineC12H23N181.1830181, 138, 98, 83, 56
N-cyclohexylidenecyclohexanamineC12H21N179.1674To be determined
N-phenylcyclohexylamineC12H17N175.1361To be determined

Note: Fragmentation ions are based on available spectral data for dicyclohexylamine and general fragmentation patterns of amines.

Hyphenated Techniques for Complex Mixture Analysis.

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of this compound in complex mixtures. massbank.jpnih.govreddit.com The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly well-suited for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS and its more sensitive and specific variant, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the methods of choice for the trace analysis of dicyclohexylamine in challenging matrices such as beeswax and honey. oup.comindustryarc.com These techniques combine the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.

In a typical LC-MS/MS workflow for dicyclohexylamine analysis:

The sample is extracted and prepared to isolate the analyte of interest.

The extract is injected into the HPLC system, where dicyclohexylamine is separated from other matrix components.

The eluent from the HPLC column is introduced into the mass spectrometer.

In the mass spectrometer, dicyclohexylamine is ionized, and the precursor ion is selected.

The precursor ion is fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for quantification. oup.com

A study on the determination of dicyclohexylamine in beeswax employed aqueous normal phase liquid chromatography coupled with tandem mass spectrometry. industryarc.com The method demonstrated high accuracy and precision for the analysis of dicyclohexylamine at levels as low as 1 μg/kg. industryarc.com Another LC-MS/MS method was developed for the simultaneous determination of fumagillin (B1674178) and dicyclohexylamine in honey, showcasing the versatility of this technique. oup.com

The use of hyphenated techniques like LC-HRMS would be particularly advantageous for identifying unknown impurities and transformation products of this compound in various samples. lcms.cz

Data Table: LC-MS/MS Parameters for Dicyclohexylamine Analysis

ParameterMethod for Dicyclohexylamine in Beeswax industryarc.comMethod for Dicyclohexylamine in Honey oup.com
LC System Not specifiedNot specified
Column Not specifiedC18
Mobile Phase A: 2 mM ammonium formate in water; B: 2 mM ammonium formate in 95:5 (v:v) acetonitrile:water, both with 0.1% formic acidNot specified
MS System Waters-Micromass Quattro Premier tandem mass spectrometerNot specified
Ionization Electrospray Ionization (ESI), positive ion modeNot specified
Scan Mode Multiple Reaction Monitoring (MRM)Not specified
Precursor Ion (m/z) Not specifiedNot specified
Product Ions (m/z) Not specifiedNot specified

Environmental Research and Biogeochemical Cycling of Dicyclohexylamine Nitrate

Environmental Fate and Transformation Pathways in Abiotic Systems

The environmental fate of dicyclohexylamine (B1670486) nitrate (B79036) is determined by the properties and reactions of its constituent ions: the dicyclohexylammonium (B1228976) cation and the nitrate anion. In abiotic systems, the compound is subject to several transformation pathways.

The dicyclohexylamine component is susceptible to degradation in the atmosphere primarily through reactions with photochemically produced hydroxyl (OH) radicals. oecd.org The calculated half-life for this indirect photodegradation process in the air is approximately 2.9 hours. oecd.org Due to the absence of hydrolyzable functional groups in its chemical structure, dicyclohexylamine is not expected to undergo hydrolysis under typical environmental conditions. oecd.org

The nitrate ion (NO₃⁻) is generally stable and chemically unreactive in most environmental settings. cdc.gov It is a common component of the natural nitrogen cycle. cdc.gov In aqueous environments, the nitrite (B80452) ion (NO₂⁻) is easily oxidized to nitrate, making nitrate the more prevalent ion in groundwater and surface water. cdc.gov However, under certain conditions, such as the presence of reducing agents or specific mineral surfaces like green rusts, nitrate can be abiotically reduced. bohrium.com The rate and extent of these abiotic transformations can be influenced by environmental factors such as pH, with greater transformation often observed under more acidic conditions. bohrium.comdtu.dk For instance, studies on other nitrogenous compounds have shown that lower pH can significantly enhance abiotic transformation kinetics. dtu.dk

ParameterValueSource
Dicyclohexylamine Atmospheric Half-life 2.9 hours (calculated) oecd.org
Expected Hydrolysis Not expected oecd.org
Nitrate Environmental Stability High (in oxic conditions) cdc.gov

Biotic Degradation Mechanisms and Microbial Interactions

The biotic degradation of dicyclohexylamine nitrate involves microbial action on both the dicyclohexylamine and nitrate components.

Dicyclohexylamine has been shown to be readily biodegradable in aerobic conditions. oecd.org In a study comparable to the OECD TG 301C (MITI test), 77% biodegradation was observed over 14 days. oecd.org A separate closed bottle test, similar to OECD TG 301D, demonstrated over 96% degradation after 20 days using domestic sewage microorganisms. oecd.org This indicates that microorganisms possess the necessary enzymatic pathways to break down the dicyclohexyl- structure.

The nitrate component is a key part of the biogeochemical nitrogen cycle and is readily utilized by a wide range of microorganisms. mdpi.com In environments with low oxygen levels, many bacteria use nitrate as a terminal electron acceptor in a process called denitrification, converting it sequentially to nitrite, nitric oxide, nitrous oxide, and ultimately dinitrogen gas (N₂), which is then returned to the atmosphere. epa.gov In other processes, nitrate can be taken up by plants and microorganisms and assimilated into organic nitrogen. cdc.gov Environmental stressors, such as the presence of certain chemicals, can disrupt the natural microbial community and alter these nitrogen transformation processes. nih.gov

Test TypeDurationBiodegradation PercentageSource
MITI Test (OECD 301C equivalent) 14 days77% oecd.org
Closed Bottle Test (OECD 301D equivalent) 20 days>96% oecd.org

Transport and Distribution Modeling in Environmental Compartments (e.g., Water, Air, Soil)

Modeling the transport and distribution of this compound in the environment requires considering its physicochemical properties and the characteristics of different environmental compartments. As a salt, it is expected to be soluble in water, dissociating into dicyclohexylammonium and nitrate ions.

Water: The nitrate ion is highly soluble and mobile in water, leading to its rapid transport in surface and groundwater. epa.gov The dicyclohexylamine cation's mobility will also be governed by water flow. Its partitioning between water and sediment will depend on factors like the organic carbon content of the sediment and the compound's organic carbon-water (B12546825) partition coefficient (Koc).

Air: The parent compound, dicyclohexylamine, is a liquid with a measurable vapor pressure. marchem.com.cnsigmaaldrich.com However, as this compound is a solid salt, it has a very low vapor pressure, limiting its direct volatilization into the atmosphere. google.com The primary atmospheric transport mechanism for the dicyclohexylamine component would likely be through volatilization of the parent amine from water or soil surfaces, which is then subject to rapid photodegradation. oecd.org

Soil: In the soil compartment, the transport is largely dictated by water movement. The nitrate anion is known to leach readily through the soil profile, particularly in sandy soils, potentially contaminating groundwater. service.gov.uk The dicyclohexylammonium cation may adsorb to negatively charged soil particles (clays, organic matter), which would retard its movement relative to water flow.

Multimedia fate and transport models, such as the Total Risk Integrated Methodology (TRIM.FaTE), can be used to predict the environmental behavior of chemicals. epa.gov Such models use the chemical's properties—like aqueous solubility, vapor pressure, and partition coefficients (e.g., air-water, octanol-water)—to estimate its distribution and persistence across air, water, and soil. epa.govnih.gov For this compound, a comprehensive model would need to account for the dissociation into ions and the distinct transport characteristics of each ion.

Research on Transformation Products and Their Environmental Implications

A significant area of research concerning the environmental fate of amine compounds and nitrates/nitrites is the potential for the formation of N-nitroso compounds. Dicyclohexylamine can react with nitrosating agents, which can be formed from nitrite under acidic conditions, to produce N-nitrosodicyclohexylamine (N-NO-DCHA). nih.gov

While this compound contains the more stable nitrate ion, the reduction of nitrate to nitrite can occur in the environment through microbial activity, especially in anoxic conditions found in some soils, sediments, and wastewater treatment systems. mdpi.comepa.gov If this nitrite is formed in the presence of dicyclohexylamine and under favorable (e.g., acidic) conditions, the formation of N-NO-DCHA is possible.

N-nitrosodicyclohexylamine has been investigated for its genotoxic potential. Studies have shown that N-NO-DCHA can induce micronuclei in isolated human lymphocytes, indicating it is weakly genotoxic in this in vitro test. nih.gov The tumorigenic potential of dicyclohexylamine when combined with nitrite has been attributed to the in-situ generation of N-NO-DCHA. nih.gov Therefore, the formation of this transformation product is a key environmental and health consideration, highlighting the need to understand the conditions under which nitrate can be reduced to nitrite in the presence of dicyclohexylamine.

Q & A

Basic: What are the recommended methods for synthesizing dicyclohexylamine nitrate with high purity for laboratory use?

This compound can be synthesized by reacting dicyclohexylamine with nitric acid under controlled conditions. A validated protocol involves dissolving dicyclohexylamine (99% purity) in a non-aqueous solvent, followed by dropwise addition of concentrated nitric acid at 0–5°C to prevent exothermic side reactions. Post-synthesis, purification via recrystallization from acetone or preparative gas chromatography (GC) is critical to achieve >90% purity, as confirmed by GC analysis and NMR spectroscopy .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : To confirm the absence of unreacted dicyclohexylamine or nitrosamine byproducts (e.g., δ 1.2–1.8 ppm for cyclohexyl protons, δ 3.0–3.5 ppm for amine protons).
  • Gas chromatography (GC) : Quantify purity using internal standards and flame ionization detection.
  • Elemental analysis : Verify nitrogen content (~14.5% for nitrate group) to ensure stoichiometric consistency .

Advanced: What experimental precautions are necessary to mitigate nitrosamine formation during this compound storage or reactions?

This compound can react with nitrite impurities or under acidic/basic conditions to form carcinogenic N-nitrosamines. To minimize this:

  • Store the compound in inert atmospheres (argon/nitrogen) at –20°C, shielded from light.
  • Avoid prolonged contact with metals (e.g., iron, copper) or oxidizing agents.
  • Regularly monitor nitrite levels via ion chromatography or Griess assay. Replace degraded batches promptly .

Advanced: How does this compound function as a vapor-phase corrosion inhibitor, and how can its efficiency be optimized?

This compound inhibits corrosion by adsorbing onto metal surfaces, forming a protective layer that blocks oxidation. Its efficacy depends on:

  • Concentration : A blend of 20% this compound with cyclohexylamine benzoate (68%) and benzotriazole (2%) shows synergistic inhibition on steel and aluminum alloys.
  • Particle size : Submicron particles (<1 µm) deposited on silica gel enhance sustained release in humidity-controlled environments.
  • Environmental pH : Optimal performance occurs at pH 6–8, avoiding acidic hydrolysis of the nitrate group .

Advanced: How should researchers resolve contradictions in reported carcinogenicity data for this compound derivatives?

Discrepancies arise from varying experimental models (e.g., in vitro vs. in vivo) and impurity profiles. To address this:

  • Purity validation : Use HPLC-MS to confirm the absence of nitrosamine contaminants.
  • Toxicogenomic studies : Compare transcriptomic responses in human cell lines (e.g., HepG2) versus rodent models.
  • Mechanistic assays : Test for genotoxicity via Ames test and micronucleus assays, as carcinogenicity may stem from nitrosamine byproducts rather than the parent compound itself .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for synthesis or weighing to avoid inhalation of amine vapors.
  • Spill management : Neutralize spills with 5% acetic acid before disposal.
  • Regulatory compliance : Follow OSHA and EPA guidelines for hazardous waste disposal .

Advanced: What strategies improve the stability of this compound in long-term corrosion inhibition studies?

  • Encapsulation : Embed the compound in silica gel or zeolites to slow atmospheric degradation.
  • Additives : Incorporate antioxidants like butylated hydroxytoluene (BHT) at 0.1–0.5% w/w.
  • Accelerated aging tests : Use thermal gravimetric analysis (TGA) at 40–60°C to predict shelf life under ambient conditions .

Advanced: How can computational modeling aid in predicting this compound’s reactivity with metal surfaces?

Density functional theory (DFT) simulations can model adsorption energies and electron transfer mechanisms on iron or aluminum surfaces. Parameters include:

  • Electrostatic potential maps : Identify electron-rich amine groups for binding.
  • Molecular dynamics (MD) : Simulate inhibitor film formation under varying humidity and temperature. Validate predictions with electrochemical impedance spectroscopy (EIS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.